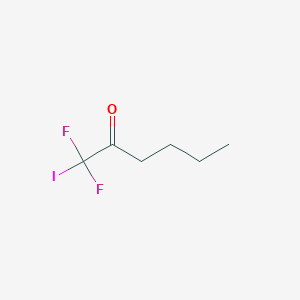
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate is an organic compound that features a bromine atom, a naphthalene ring, and a phenylacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate typically involves the bromination of 1-(naphthalen-1-yl)ethanol followed by esterification with phenylacetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may involve the use of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1-(naphthalen-1-yl)ethanol derivatives.
Oxidation: Formation of 1-(naphthalen-1-yl)ethyl ketone or 1-(naphthalen-1-yl)acetic acid.
Reduction: Formation of 1-(naphthalen-1-yl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aromatic rings can participate in various binding interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of the phenylacetate group.
Ethyl 2-bromo-2-phenylacetate: Similar ester group but with a different aromatic ring.
3-Bromo-1-(2-naphthalen-1-yl-2-oxo-ethyl)-quinolinium bromide: Contains a quinolinium ring instead of the phenylacetate group.
Uniqueness
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate is unique due to its combination of a bromine atom, a naphthalene ring, and a phenylacetate group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
189164-96-3 |
|---|---|
Formule moléculaire |
C20H17BrO2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
(2-bromo-1-naphthalen-1-ylethyl) 2-phenylacetate |
InChI |
InChI=1S/C20H17BrO2/c21-14-19(23-20(22)13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2 |
Clé InChI |
QNYMGZAQQNLVBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC(CBr)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)


